2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1016703-16-4
VCID: VC6645711
InChI: InChI=1S/C13H12N2O3S/c1-8-11(19-7-14-8)12(16)15(2)10-6-4-3-5-9(10)13(17)18/h3-7H,1-2H3,(H,17,18)
SMILES: CC1=C(SC=N1)C(=O)N(C)C2=CC=CC=C2C(=O)O
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid

CAS No.: 1016703-16-4

Cat. No.: VC6645711

Molecular Formula: C13H12N2O3S

Molecular Weight: 276.31

* For research use only. Not for human or veterinary use.

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid - 1016703-16-4

Specification

CAS No. 1016703-16-4
Molecular Formula C13H12N2O3S
Molecular Weight 276.31
IUPAC Name 2-[methyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C13H12N2O3S/c1-8-11(19-7-14-8)12(16)15(2)10-6-4-3-5-9(10)13(17)18/h3-7H,1-2H3,(H,17,18)
Standard InChI Key XDVOQRZJLGDTKS-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)C(=O)N(C)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzoic acid moiety (2-carboxybenzene) linked to a 4-methyl-1,3-thiazole ring through an N-methylamide bridge. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted with a methyl group at the 4-position, while the amide nitrogen is methylated to form the N-methylamide group . The IUPAC name, 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid, reflects this substitution pattern.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1016703-16-4
Molecular FormulaC14H14N2O3S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight290.33 g/mol
SMILES NotationCOC1=CC=C(C(=O)O)C=C1NC(=O)C2=C(SC(=N2)C)C

Synthetic Approaches

Amide Bond Formation

The synthesis likely involves coupling 2-aminobenzoic acid with a prefunctionalized thiazole carboxylate. A plausible route includes:

  • Thiazole Precursor Synthesis: 4-Methyl-1,3-thiazole-5-carboxylic acid is methylated at the amide nitrogen using methyl iodide in the presence of a base .

  • Activation: The carboxylic acid is activated via chlorination (e.g., thionyl chloride) or using coupling agents like HATU.

  • Coupling: Reaction with 2-aminobenzoic acid under basic conditions yields the target compound .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
MethylationCH3_3I, K2_2CO3_3, DMF~75%
Carboxylic Acid ActivationSOCl2_2, reflux>90%
Amide CouplingHATU, DIPEA, DCM60–70%

Purification and Analysis

Crude products are typically purified via recrystallization (e.g., ethanol/water) or silica gel chromatography. Purity is assessed using reverse-phase HPLC (>95% purity) .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The methylamide and thiazole groups enhance lipid solubility, suggesting moderate cell membrane permeability. Stability studies indicate no decomposition under ambient conditions for 6 months when stored at –20°C .

Table 3: Physicochemical Profile

PropertyValueMethod
Melting Point189–192°C (dec.)Differential Scanning Calorimetry
logP (Predicted)2.1 ± 0.3ChemAxon Calculator
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-Flask Method

Tautomerism and Stereoelectronic Effects

The thiazole ring’s electron-deficient nature induces polarization in the amide bond, favoring the E-configuration to minimize steric clash between the methyl groups . Tautomerism is negligible due to the absence of labile protons on the thiazole nitrogen.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzoic acid’s substituents (e.g., nitro, methoxy) could optimize solubility and potency.

  • Probe Development: Incorporating click chemistry handles (e.g., trans-cyclooctene) would enable cellular target engagement studies .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in murine models is critical for therapeutic translation.

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